Hydroxy-Bifenthrin

Endocrine Disruption Pyrethroid Metabolism Choriogenin Biomarker

Hydroxy-Bifenthrin (4′-hydroxy-bifenthrin; 4-OH-BF) is the major oxidative metabolite of the widely used Type I synthetic pyrethroid insecticide bifenthrin, formed via cytochrome P450-mediated hydroxylation. With molecular formula C₂₃H₂₂ClF₃O₃ and molecular weight 438.87 g/mol, this compound is structurally distinguished from the parent molecule by a hydroxymethyl substitution on the cyclopropane ring.

Molecular Formula C₂₃H₂₂ClF₃O₃
Molecular Weight 438.87
CAS No. 146726-17-2
Cat. No. B1141379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy-Bifenthrin
CAS146726-17-2
Synonyms(1R,2R,3R)-rel-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2-(hydroxymethyl)-2-methyl-Cyclopropanecarboxylic Acid (2-Methyl[1,1’-biphenyl]-3-yl)methyl Ester;  [1α,2β,3α(Z)]-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2-(hydroxymethyl)-2-methyl-cyclopr
Molecular FormulaC₂₃H₂₂ClF₃O₃
Molecular Weight438.87
Structural Identifiers
SMILESCC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)CO)C=C(C(F)(F)F)Cl
InChIInChI=1S/C23H22ClF3O3/c1-14-16(9-6-10-17(14)15-7-4-3-5-8-15)12-30-21(29)20-18(22(20,2)13-28)11-19(24)23(25,26)27/h3-11,18,20,28H,12-13H2,1-2H3/b19-11-/t18-,20-,22+/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxy-Bifenthrin (CAS 146726-17-2): Primary Oxidative Metabolite and Analytical Reference Standard for Bifenthrin


Hydroxy-Bifenthrin (4′-hydroxy-bifenthrin; 4-OH-BF) is the major oxidative metabolite of the widely used Type I synthetic pyrethroid insecticide bifenthrin, formed via cytochrome P450-mediated hydroxylation. With molecular formula C₂₃H₂₂ClF₃O₃ and molecular weight 438.87 g/mol, this compound is structurally distinguished from the parent molecule by a hydroxymethyl substitution on the cyclopropane ring . It is produced as an impurity reference standard under ISO/IEC 17025 quality systems and is also recognized as a chiral analytical reference material for enantioselective LC-MS/MS quantification of bifenthrin residues and metabolites in environmental and biological matrices [1]. Critically, 4-hydroxy bifenthrin is not an active insecticidal ingredient; it is the key estrogenic metabolite responsible for bifenthrin's observed in vivo endocrine-disrupting effects [2].

Why Bifenthrin, TFP Acid, or Other Pyrethroid Standards Cannot Substitute for Hydroxy-Bifenthrin in Analytical and Toxicological Workflows


Hydroxy-Bifenthrin occupies a structurally and functionally unique position that makes it non-interchangeable with the parent insecticide bifenthrin, the hydrolysis metabolite TFP acid, or other pyrethroid metabolites. Bifenthrin is anti-estrogenic in the ER-CALUX in vitro assay, whereas its 4-hydroxy metabolite acts as an estrogen receptor agonist in vivo, inducing choriogenin in fish at environmentally relevant concentrations (10 ng/L) [1]. The oxidative pathway producing 4′-OH-BIF accounts for approximately 70% of total hepatic metabolism, dominating over the hydrolytic TFP acid pathway (~30%), meaning studies relying solely on TFP acid miss the quantitatively predominant biomarker [2]. Furthermore, 4-OH-BF formation is both enantioselective (greater from 1R-cis-bifenthrin than the S-enantiomer) and species-specific (detected in zebrafish embryos but absent in Japanese medaka), precluding the use of achiral bifenthrin standards or cross-species metabolite assumptions [3]. These three layers of differentiation—functional activity reversal, metabolic pathway dominance, and enantiomer/species dependence—collectively demonstrate why procurement of certified Hydroxy-Bifenthrin reference material is a non-negotiable requirement for rigorous analytical and toxicological investigations.

Quantitative Differentiation Evidence for Hydroxy-Bifenthrin: Head-to-Head Comparisons Against Bifenthrin and Alternative Metabolites


4-Hydroxy Bifenthrin, Not Parent Bifenthrin, Drives In Vivo Estrogenic Activity: Direct Exposure Comparison in Menidia beryllina

In a direct head-to-head in vivo exposure study using Menidia beryllina (inland silversides), juvenile fish exposed to 10 ng/L 4-hydroxy bifenthrin exhibited significantly higher estrogen-mediated choriogenin protein levels than fish co-exposed to 10 ng/L bifenthrin plus 25 μg/L piperonyl butoxide (PBO, a P450 inhibitor that blocks metabolite formation). Fish exposed to bifenthrin alone showed intermediate choriogenin levels, not significantly different from either group. This demonstrates that the 4-hydroxy metabolite is the principal contributor to bifenthrin's in vivo estrogenicity, resolving the paradox that bifenthrin is anti-estrogenic in the in vitro ER-CALUX assay [1].

Endocrine Disruption Pyrethroid Metabolism Choriogenin Biomarker

Juvenile Human Liver Microsomes Form 4'-Hydroxy-Bifenthrin 3.4-Fold Faster Than Adult: Age-Dependent Kinetics Comparison

In human hepatic microsomes, the Vmax for 4′-OH-BIF formation was 73.9 ± 7.5 pmol/min/mg in juvenile tissue (<5 years) versus 21.6 ± 0.6 pmol/min/mg in adult tissue (>18 years), representing a 3.4-fold higher maximal velocity in juveniles (p<0.05) with similar Km values (10.5 ± 2.8 vs 8.9 ± 0.6 μM). This age-dependent pattern in humans is opposite to that observed in rats, where adult rats showed significantly higher Vmax (86.0 ± 17.7 pmol/min/mg) than juveniles (25.0 ± 1.5 pmol/min/mg; p<0.01) [1]. Intrinsic clearance (CLint) values confirmed this species divergence: human juvenile CLint was 76.0 ± 4.0 vs adult 21.3 ± 1.2 μl/min/mg.

Hepatic Metabolism Age-Dependent Toxicokinetics Physiologically Based Pharmacokinetic Modeling

Enantiomer-Specific Formation of Estrogenic 4-Hydroxybifenthrin Favors 1R-cis-Bifenthrin Over S-Enantiomer in Zebrafish Embryos

In zebrafish embryos, formation of the estrogenic metabolite 4-hydroxybifenthrin (4-OH-BF) was greater when embryos were exposed to 1R-cis-bifenthrin compared to the S-enantiomer, demonstrating enantioselective P450-mediated oxidation. Metabolite formation increased significantly after liver development (>48 hours post-fertilization) and was suppressed by co-treatment with the CYP450 inhibitor ketoconazole. Critically, no 4-OH-BF metabolites were detected in Japanese medaka embryos under identical exposure conditions, establishing species-specific metabolism [1].

Enantioselective Metabolism Zebrafish Embryo Toxicology Developmental Endocrine Disruption

Oxidative Pathway to 4'-Hydroxy-Bifenthrin Dominates Over Hydrolytic TFP Acid Formation (~70% vs ~30%) Across Species

Quantitative metabolic pathway partitioning in both rat and human hepatic microsomes demonstrates that bifenthrin metabolism proceeds predominantly via the oxidative pathway yielding 4′-OH-BIF (~70%), with a relatively lesser contribution (~30%) from the hydrolytic pathway yielding TFP acid [1]. Intrinsic clearance (CLint) values for bifenthrin consumption in human liver microsomes were 76.0 ± 4.0 μl/min/mg (juvenile) and 21.3 ± 1.2 μl/min/mg (adult), with the trends in TFP acid formation kinetics mirroring those of 4′-OH-BIF, though with less pronounced age-dependent differences.

Metabolic Pathway Partitioning Cytochrome P450 Biomonitoring

Bifenthrin Is Anti-Estrogenic in ER-CALUX While Its 4-Hydroxy Metabolite Is Estrogenic In Vivo: In Vitro–In Vivo Discordance Evidence

The 2012 Brander et al. study established that unmetabolized bifenthrin acts as an estrogen receptor antagonist in the ER-CALUX in vitro assay [1]. Subsequently, DeGroot et al. (2014) demonstrated that this in vitro anti-estrogenic activity reverses to estrogenic activity in vivo, and that P450 inhibition with PBO abolishes this estrogenic response—confirming that the 4-hydroxy metabolite, not the parent compound, is the causative agent of in vivo estrogenicity [2]. This represents a qualitative functional reversal (antagonist to agonist) upon metabolism.

In Vitro-In Vivo Correlation ER-CALUX Assay Endocrine Screening

Procurement-Driven Application Scenarios for Hydroxy-Bifenthrin Certified Reference Material


Environmental Endocrine Disruption Monitoring of Bifenthrin-Contaminated Surface Waters

Regulatory and academic environmental toxicology laboratories monitoring pyrethroid-contaminated aquatic systems must include 4-hydroxy bifenthrin as a quantitative analytical standard in their LC-MS/MS methods. As the DeGroot et al. (2014) study established, the parent bifenthrin is anti-estrogenic in vitro while the 4-hydroxy metabolite is the actual estrogenic agent in vivo. Measuring only bifenthrin residues without quantifying 4-OH-BF will systematically underestimate endocrine-disrupting hazard in surface water monitoring programs [1].

Pediatric Risk Assessment and Age-Stratified PBPK Modeling of Bifenthrin Exposure

For regulatory toxicologists and pharmacokinetic modelers conducting age-specific human health risk assessments, the Nallani et al. (2018) data demonstrating a 3.4-fold higher Vmax for 4′-OH-BIF formation in juvenile versus adult human liver microsomes is critical. Any PBPK model that relies exclusively on adult metabolic clearance parameters without incorporating juvenile-specific 4′-OH-BIF formation kinetics will substantially underestimate internal metabolite exposure in children, compromising the protectiveness of derived reference doses [2].

Enantioselective Toxicology Studies of Commercial Bifenthrin Formulations

Since commercial bifenthrin is an isomer-enriched product containing both 1R-cis and 1S-cis enantiomers, and Ji et al. (2021) demonstrated enantioselective formation of 4-OH-BF favoring the 1R-cis enantiomer in zebrafish embryos, toxicology laboratories investigating developmental effects must procure enantiomerically defined 4-hydroxy bifenthrin standards. Failure to do so precludes attribution of observed endocrine effects to specific enantiomeric metabolite profiles and undermines the scientific validity of enantiomer-specific risk characterization [3].

Human Biomonitoring Method Development for Bifenthrin Exposure Assessment

For clinical and epidemiological laboratories developing quantitative LC-MS/MS methods for bifenthrin biomonitoring in human urine, the Nallani et al. (2018) finding that 4′-OH-BIF is the predominant marker metabolite (~70% of metabolic clearance) means that analytical methods targeting only TFP acid or parent bifenthrin will capture less than one-third of total metabolite excretion. Certified 4-hydroxy bifenthrin reference material is therefore an essential calibration standard for accurate exposure classification in population-level biomonitoring studies [2].

Quote Request

Request a Quote for Hydroxy-Bifenthrin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.